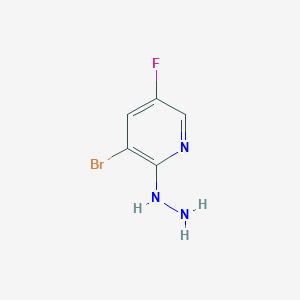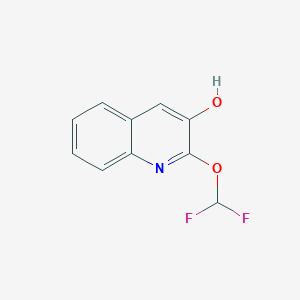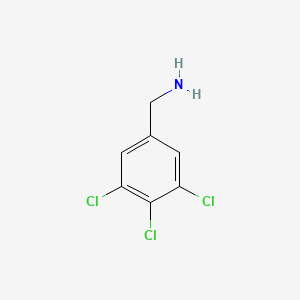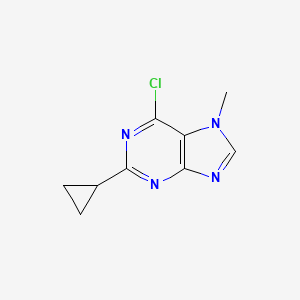
2-(3-methylbutyl)-7H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopentyl-1H-purin-6-amine is a purine derivative with the molecular formula C10H15N5. This compound is part of a broader class of purine derivatives, which are known for their significant roles in biological systems, including DNA and RNA structures. Purine derivatives have been extensively studied for their potential therapeutic applications, particularly in oncology and antiviral treatments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopentyl-1H-purin-6-amine typically involves a multi-step process starting from commercially available precursors. One common method involves the alkylation of 6-chloropurine with isopentyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of 2-Isopentyl-1H-purin-6-amine may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve overall productivity .
化学反応の分析
Types of Reactions
2-Isopentyl-1H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding purine N-oxides.
Reduction: Reduction reactions can convert it into dihydropurine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides or acyl chlorides in the presence of a base are frequently employed.
Major Products
The major products formed from these reactions include various substituted purines, which can be further functionalized for specific applications in medicinal chemistry .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its role in cellular signaling pathways and as a potential modulator of enzyme activity.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Isopentyl-1H-purin-6-amine involves its interaction with specific molecular targets, such as kinases and other enzymes involved in cellular proliferation and apoptosis. The compound can inhibit the activity of these enzymes, leading to the disruption of critical signaling pathways and ultimately inducing cell death in cancer cells .
類似化合物との比較
Similar Compounds
2,6-Dichloropurine: A precursor in the synthesis of various purine derivatives.
6-Mercaptopurine: An established anticancer agent used in the treatment of leukemia.
Adenine: A naturally occurring purine base found in DNA and RNA.
Uniqueness
2-Isopentyl-1H-purin-6-amine is unique due to its specific isopentyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its lipophilicity, potentially improving its cellular uptake and bioavailability compared to other purine derivatives .
特性
CAS番号 |
97856-37-6 |
|---|---|
分子式 |
C10H15N5 |
分子量 |
205.26 g/mol |
IUPAC名 |
2-(3-methylbutyl)-7H-purin-6-amine |
InChI |
InChI=1S/C10H15N5/c1-6(2)3-4-7-14-9(11)8-10(15-7)13-5-12-8/h5-6H,3-4H2,1-2H3,(H3,11,12,13,14,15) |
InChIキー |
VDRACTHWBNITQP-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC1=NC(=C2C(=N1)N=CN2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(P-Tolyl)imidazo[1,2-A]pyridine](/img/structure/B11893215.png)


![5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol](/img/structure/B11893236.png)



![2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11893255.png)
![(3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B11893273.png)




